

Rapamycin's Anti-Aging Effects in Yeast: A Comparative Guide

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This guide provides a comprehensive comparison of Rapamycin's anti-aging effects in the model organism *Saccharomyces cerevisiae* (yeast) with other notable interventions. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and development.

Quantitative Comparison of Lifespan Extension

The following tables summarize the quantitative effects of Rapamycin and alternative compounds on both the chronological and replicative lifespan of yeast.

Table 1: Chronological Lifespan (CLS) Extension in Yeast

Intervention	Yeast Strain	Medium	Concentration	Mean Lifespan Extension n (%)	Maximum Lifespan Extension n (%)	Reference
Rapamycin	Wild-type (BY4742 background d)	SD	10 nM	Significant extension observed	Not specified	[1]
Rapamycin	Wild-type	YPD	1 ng/mL	Integral of survival curve increased by 54%	Not specified	[2]
Rapamycin	Wild-type	Not specified	1 μ M	81.3% viability retained after 48h	Not specified	[3]
Caloric Restriction	Wild-type	Not specified	0.5% glucose	Significant extension observed	Not specified	[4]
Caffeine	Wild-type	YES	10 mM	Significant extension observed	Not specified	[5]
Caffeine	Wild-type	Not specified	0.4 mM	Median survival increased by ~2 days	Not specified	[6]
Rapalink-1	Fission yeast (wild-type)	YES	100 nM	Significant extension observed	Not specified	[7]

Table 2: Replicative Lifespan (RLS) Extension in Yeast

Intervention	Yeast Strain	Medium	Concentration	Mean Lifespan Extension (%)	Maximum Lifespan Extension (%)	Reference
Rapamycin	Wild-type	Not specified	Not specified	Known to extend RLS	Not specified	[8]

Note: Quantitative data for replicative lifespan extension by Rapamycin and its alternatives is less commonly reported in terms of percentage increase and often requires specialized and labor-intensive assays.[9][10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chronological Lifespan (CLS) Assay

This assay measures the length of time non-dividing yeast cells remain viable.[2][3]

- Strain and Media: *Saccharomyces cerevisiae* strains (e.g., BY4742) are grown in a suitable liquid medium, such as Synthetic Dextrose (SD) or Yeast Extract-Peptone-Dextrose (YPD). The medium is supplemented with the test compound (e.g., Rapamycin at 1-10 nM) or the corresponding vehicle control. For caloric restriction studies, the glucose concentration in the medium is typically reduced (e.g., from 2% to 0.5%).[1][2][4]
- Culture Growth: Cultures are inoculated and grown at 30°C with shaking until they reach stationary phase.
- Viability Assessment: At regular time intervals (e.g., every 2-3 days), aliquots are taken from the aging cultures.
- Colony Forming Unit (CFU) Counting: The aliquots are serially diluted and plated on YPD agar plates. The plates are incubated at 30°C for 2-3 days, and the number of colonies is counted. The percentage of viable cells at each time point is calculated relative to the initial cell count at day one of the stationary phase.[1]

Relicative Lifespan (RLS) Assay

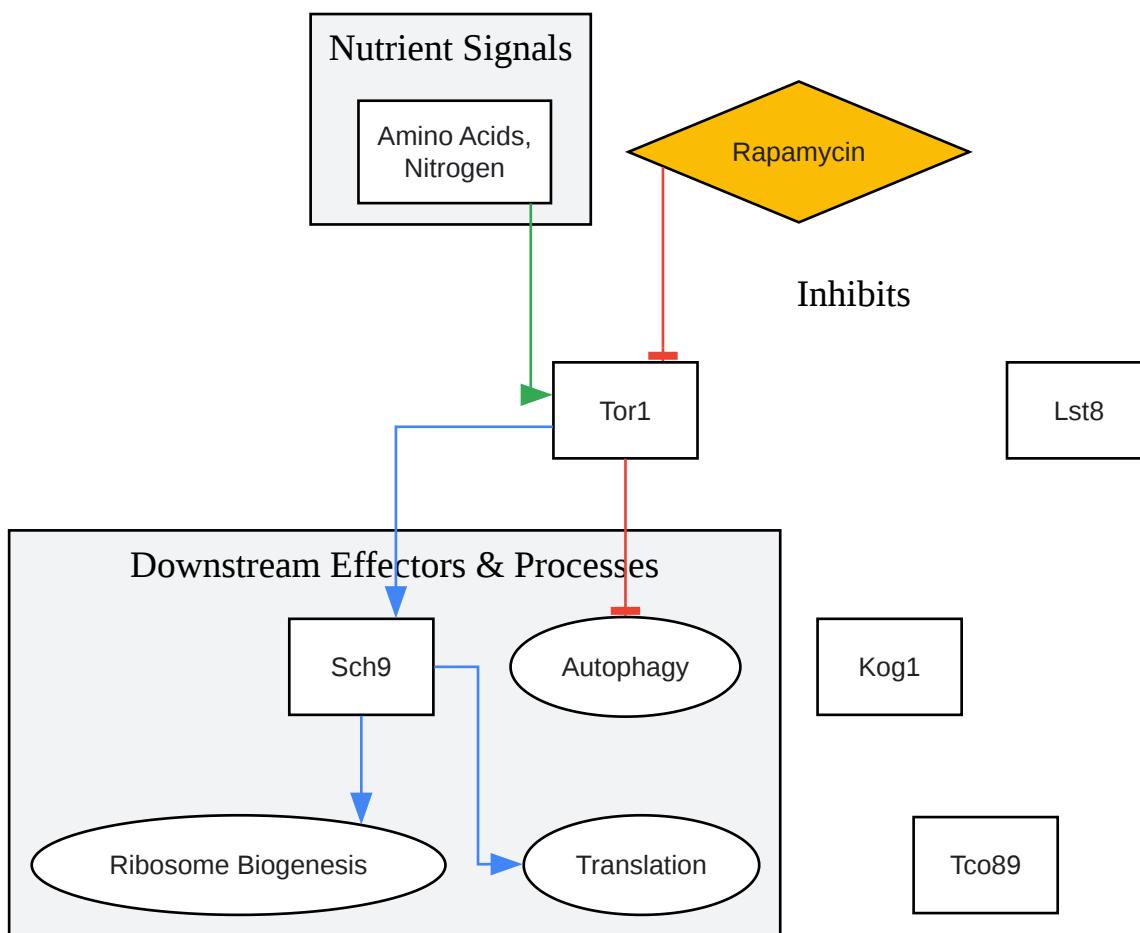
This assay measures the number of daughter cells a single mother cell can produce before senescence.[9][10][13]

- Strain and Media: Yeast strains are streaked onto solid YEPD agar plates (1% yeast extract, 2% bacto-peptone, 2% agar, 2% glucose).[9]
- Cell Preparation: A micromanipulator with a fine glass needle is used to select individual, virgin daughter cells.
- Daughter Cell Removal: The selected mother cells are transferred to a fresh area on the agar plate. As the mother cell produces daughter cells (buds), the daughter cells are carefully removed and counted using the micromanipulator. This process is repeated for each budding event.
- Data Collection: The total number of daughter cells produced by each mother cell is recorded. A typical experiment involves monitoring at least 40 mother cells per condition. The median and maximum replicative lifespan are then determined.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

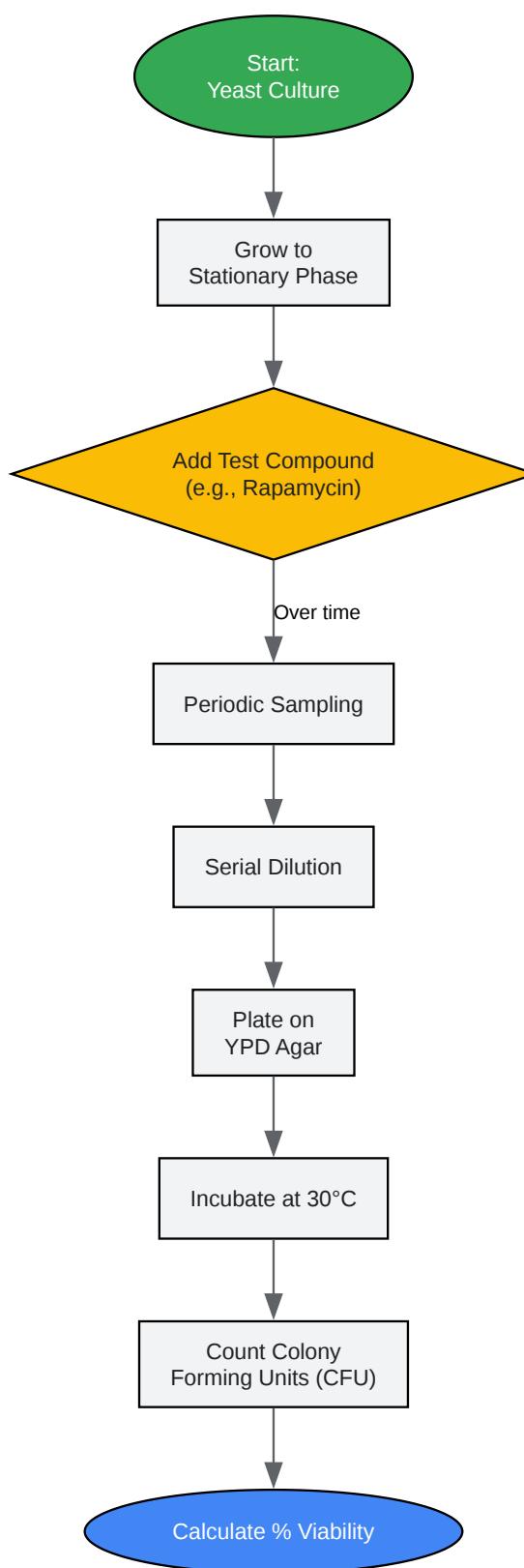
TORC1 Signaling Pathway in Yeast



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Caption: Simplified TORC1 signaling pathway in yeast.

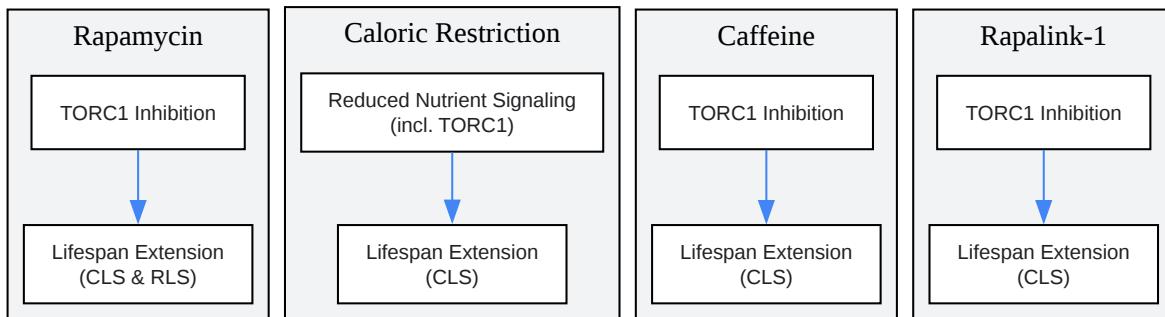
Chronological Lifespan Experimental Workflow



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Caption: Workflow for a chronological lifespan assay.

Comparison of Anti-Aging Interventions



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Caption: Comparison of anti-aging intervention targets.

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